molecular formula C19H31N3O4S2 B2550149 4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-((1-isopropylpiperidin-4-yl)methyl)benzenesulfonamide CAS No. 1396761-28-6

4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-((1-isopropylpiperidin-4-yl)methyl)benzenesulfonamide

Cat. No. B2550149
CAS RN: 1396761-28-6
M. Wt: 429.59
InChI Key: GSPBUSZSJHZVRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of benzenesulfonamide derivatives has been a topic of interest due to their potential biochemical applications. For instance, the synthesis of N-(4-phenylthiazol-2-yl)benzenesulfonamides has been reported, highlighting their role as high-affinity inhibitors of kynurenine 3-hydroxylase, an enzyme involved in the kynurenine pathway . Similarly, a series of 4-(thiazol-2-ylamino)-benzenesulfonamides were synthesized and found to inhibit carbonic anhydrase isoforms and exhibit cytotoxic effects against breast cancer cell lines . Another study synthesized 4-(3-(4-substitutedphenyl)-3a,4-dihydro-3H-indeno[1,2-c]pyrazol-2-yl) benzenesulfonamides, which showed cytotoxic activities and potential as carbonic anhydrase inhibitors . Additionally, 4-(2-substituted hydrazinyl)benzenesulfonamides were synthesized using microwave irradiation, demonstrating potent inhibitory effects against carbonic anhydrase isoenzymes .

Molecular Structure Analysis

The molecular structure of benzenesulfonamide derivatives is crucial for their bioactivity. For example, the presence of a phenylthiazol moiety in the structure of N-(4-phenylthiazol-2-yl)benzenesulfonamides contributes to their inhibitory activity against kynurenine 3-hydroxylase . The introduction of thiazol-2-ylamino groups in 4-(thiazol-2-ylamino)-benzenesulfonamides is associated with their carbonic anhydrase inhibitory activity . The structural characterization of novel 6-chloro-1,1-dioxo-1,4,2-benzodithiazie derivatives has also been performed, revealing their antitumor activity .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of benzenesulfonamide derivatives often include the use of microwave irradiation, which has been shown to be an efficient method for the synthesis of 4-(2-substituted hydrazinyl)benzenesulfonamides . The reactions of 6-chloro-7-R-3-methylthio-1,4,2-benzodithiazine 1,1-dioxides with 4-dimethylaminopyridine or Et(3)N and some arylsulfonamides have been used to synthesize aminium N-(6-chloro-7-R-1,1-dioxo-1,4,2-benzodithiazin-3-yl)arylsulfonamidates .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzenesulfonamide derivatives are influenced by their molecular structure. The introduction of substituents such as fluorine atoms can significantly enhance the selectivity of these compounds, as demonstrated by the selective cyclooxygenase-2 inhibitors synthesized in one study . The electronic properties of these compounds, such as those of 4-dimethylaminopyridinium 4-chloro-N-(6-chloro-7-methyl-1,1-dioxo-1,4,2-benzodithiazin-3-yl)benzenesulfonamidate, have been analyzed both experimentally and theoretically, providing insights into their antitumor activity .

Scientific Research Applications

Photodegradation and Environmental Applications

The study on the photochemical decomposition of sulfamethoxazole, a related sulfonamide, revealed insights into the environmental fate and photodegradation pathways of sulfonamide antibiotics. This research is crucial for understanding the environmental impact and degradation of sulfonamide compounds in aqueous environments (Zhou & Moore, 1994).

Carbonic Anhydrase Inhibition and Anticancer Applications

Research into sulfonamides incorporating various moieties demonstrated significant inhibition of carbonic anhydrase isozymes, including tumor-associated isoforms. These findings suggest potential applications in designing anticancer agents targeting carbonic anhydrase IX and XII, which are overexpressed in certain cancer types (Alafeefy et al., 2015).

properties

IUPAC Name

4-(1,1-dioxothiazinan-2-yl)-N-[(1-propan-2-ylpiperidin-4-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H31N3O4S2/c1-16(2)21-12-9-17(10-13-21)15-20-28(25,26)19-7-5-18(6-8-19)22-11-3-4-14-27(22,23)24/h5-8,16-17,20H,3-4,9-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSPBUSZSJHZVRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCC(CC1)CNS(=O)(=O)C2=CC=C(C=C2)N3CCCCS3(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H31N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.